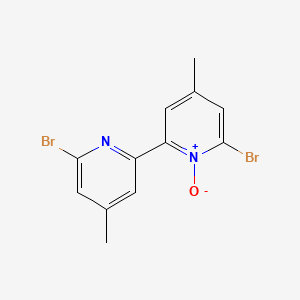
6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridine-1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound is part of the bipyridine family, which is characterized by two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide typically involves the bromination of 6,6’-dimethyl-2,2’-bipyridine. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions . The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Complexation: It can form complexes with metal ions, which is particularly useful in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide has several applications in scientific research:
Biology: The compound’s ability to form metal complexes makes it useful in studying metalloproteins and enzyme mechanisms.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA and proteins, influencing their structure and function. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable tool in studying redox reactions and catalytic mechanisms .
Comparison with Similar Compounds
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
4,4’-Dimethoxy-2,2’-bipyridine: Contains methoxy groups instead of bromine, leading to different chemical properties and reactivity.
6,6’-Dibromo-2,2’-bipyridine: Similar in structure but lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness
6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and ability to form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and catalysis.
Properties
CAS No. |
25373-74-4 |
|---|---|
Molecular Formula |
C12H10Br2N2O |
Molecular Weight |
358.03 g/mol |
IUPAC Name |
2-bromo-6-(6-bromo-4-methylpyridin-2-yl)-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H10Br2N2O/c1-7-3-9(15-11(13)5-7)10-4-8(2)6-12(14)16(10)17/h3-6H,1-2H3 |
InChI Key |
YCEIRXUDVMSYEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)C2=[N+](C(=CC(=C2)C)Br)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


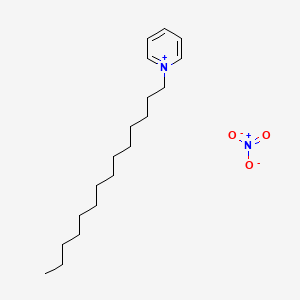
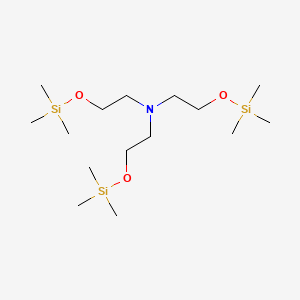
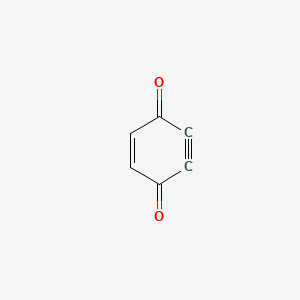
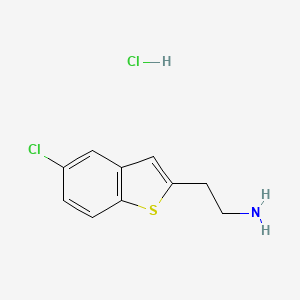
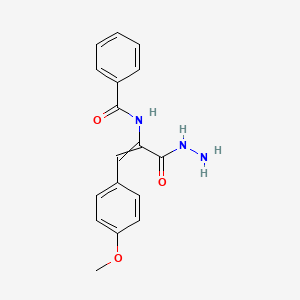
![3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14704430.png)
![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
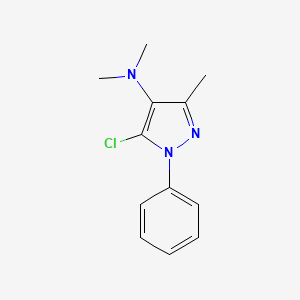

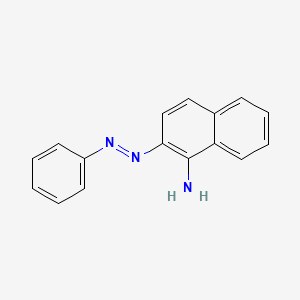
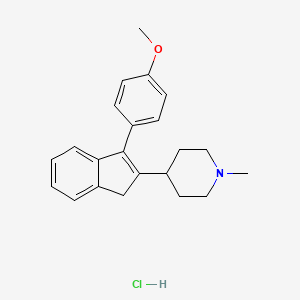
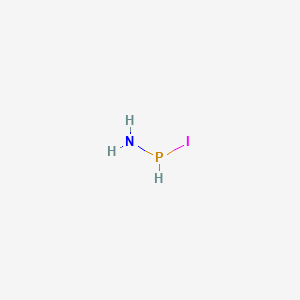
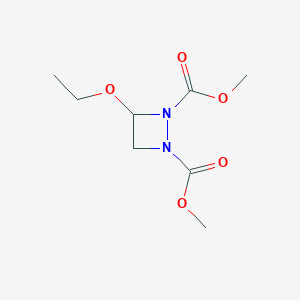
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
